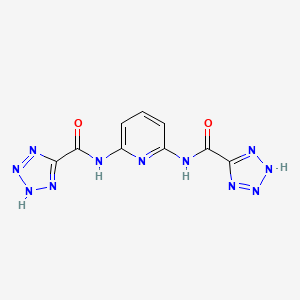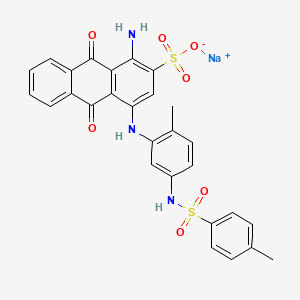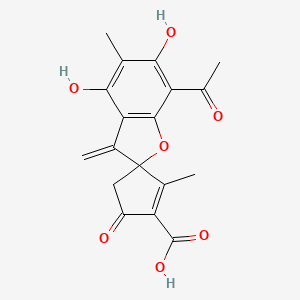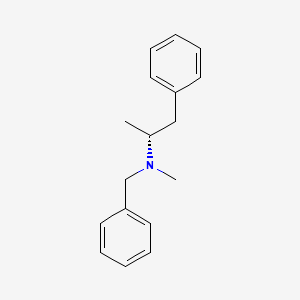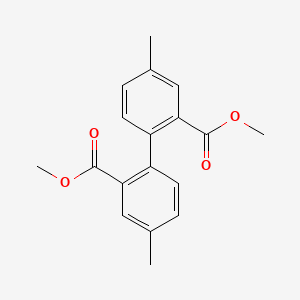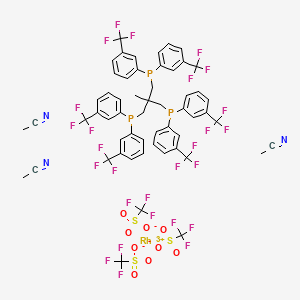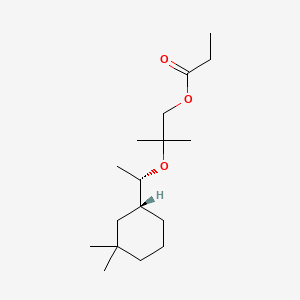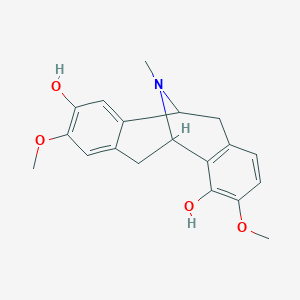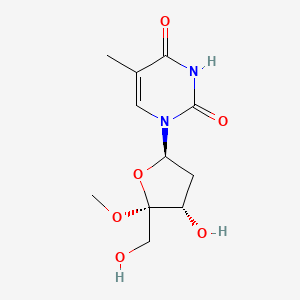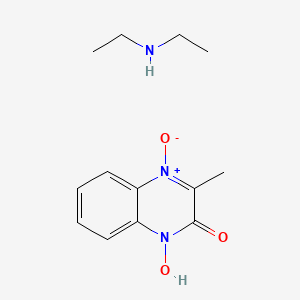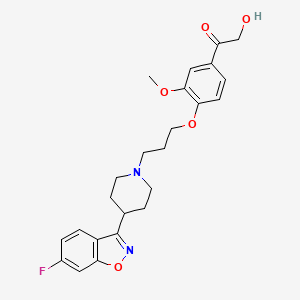
1-(4-(3-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)propoxy)-3-methoxyphenyl)-2-hydroxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(3-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)propoxy)-3-methoxyphenyl)-2-hydroxyethanone is a complex organic compound that features a benzisoxazole ring, a piperidine ring, and a fluorine substituent. This compound is primarily used in medicinal chemistry and drug discovery, particularly in the synthesis of atypical antipsychotics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)propoxy)-3-methoxyphenyl)-2-hydroxyethanone involves multiple steps, starting with the preparation of the benzisoxazole ring. The benzisoxazole is typically synthesized via a [3+2] cycloaddition reaction of nitrile oxides and arynes . The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves the attachment of the hydroxyethanone group through an etherification reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(3-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)propoxy)-3-methoxyphenyl)-2-hydroxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzisoxazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions include various substituted benzisoxazoles, alcohols, and carboxylic acids .
Aplicaciones Científicas De Investigación
1-(4-(3-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)propoxy)-3-methoxyphenyl)-2-hydroxyethanone is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of receptor-ligand interactions and enzyme inhibition.
Medicine: In the development of atypical antipsychotics and other therapeutic agents.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as neurotransmitter receptors and enzymes. The benzisoxazole ring is known to bind to dopamine and serotonin receptors, modulating their activity and leading to therapeutic effects in the treatment of psychiatric disorders . The piperidine ring enhances the binding affinity and selectivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Risperidone: Another benzisoxazole derivative used as an antipsychotic.
Paliperidone: A metabolite of risperidone with similar pharmacological properties.
Iloperidone: A compound with a similar structure and used for the treatment of schizophrenia.
Uniqueness
1-(4-(3-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)propoxy)-3-methoxyphenyl)-2-hydroxyethanone is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. The presence of the hydroxyethanone group enhances its solubility and bioavailability, making it a valuable compound in drug development .
Propiedades
Número CAS |
170170-48-6 |
|---|---|
Fórmula molecular |
C24H27FN2O5 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]-2-hydroxyethanone |
InChI |
InChI=1S/C24H27FN2O5/c1-30-23-13-17(20(29)15-28)3-6-21(23)31-12-2-9-27-10-7-16(8-11-27)24-19-5-4-18(25)14-22(19)32-26-24/h3-6,13-14,16,28H,2,7-12,15H2,1H3 |
Clave InChI |
BGCPETUXPSZMBH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)CO)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


